molecular formula C9H6ClNO3S B023764 1-Chloroisoquinoline-5-sulfonic acid CAS No. 105627-80-3

1-Chloroisoquinoline-5-sulfonic acid

Cat. No. B023764
M. Wt: 243.67 g/mol
InChI Key: FGQPVNODELDKQF-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-5-sulfonic acid is a chemical compound with the molecular formula C9H6ClNO3S . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 1-Chloroisoquinoline-5-sulfonic acid consists of a chloroisoquinoline core with a sulfonic acid group attached . The molecular weight of this compound is 243.66 g/mol .


Physical And Chemical Properties Analysis

1-Chloroisoquinoline-5-sulfonic acid has several physical and chemical properties associated with its structure. It has a molecular weight of 243.67 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 1-Chloroisoquinoline-5-sulfonic acid is used in the synthesis of aza-aromatic hydroxylamine-O-sulfonates, which are further used in tandem nucleophilic addition-electrophilic cyclization. This process is significant in the development of compounds with potential cytostatic activity against human tumor cell lines (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).

  • Development of Novel Catalysts : Research has focused on creating novel nanosized N-sulfonic acid catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. Such catalysts have shown efficiency and reusability, which is important in green chemistry applications (Goli-Jolodar, Shirini, & Seddighi, 2016).

  • Multicomponent Synthesis : Another application is the use of sulfonic acid-based catalysts in the synthesis of polyhydroquinoline derivatives through a one-pot condensation process. This method provides a clean, simple, and efficient way to produce these compounds, which are significant in various chemical syntheses (Khaligh, 2014).

  • Development of Solid Acid Nanocatalysts : Nano-zirconia-supported sulfonic acid has been synthesized and used as a recyclable catalyst for different heterocyclic multicomponent reactions. This research is crucial in developing stable, efficient, and environmentally friendly catalysts for organic synthesis (Amoozadeh, Rahmani, Bitaraf, Bolghan Abadi, & Tabrizian, 2016).

  • Ion Exchange and Chelation Properties : The synthesis of copolymer resins using 8-hydroxyquinoline-5-sulfonic acid and their ion-exchange properties have been explored. These resins show selective chelation ion-exchange properties for certain metals, which is important in purification and extraction processes (Mane, Wahane, & Gurnule, 2009).

Safety And Hazards

According to the safety data sheet, 1-Chloroisoquinoline-5-sulfonic acid can cause severe skin burns and eye damage. It may also cause respiratory irritation. In case of contact, it is advised to wash off immediately with plenty of water and consult a physician .

Future Directions

While specific future directions for 1-Chloroisoquinoline-5-sulfonic acid are not mentioned in the retrieved data, research into similar compounds is ongoing. These studies often focus on improving the synthesis process, exploring new applications, and understanding the mechanisms of action .

properties

IUPAC Name

1-chloroisoquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQPVNODELDKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547823
Record name 1-Chloroisoquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline-5-sulfonic acid

CAS RN

105627-80-3
Record name 1-Chloroisoquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold solution of fuming sulphuric acid (20% SO3, 2 mL) was added 1-chloroisoquinoline (1.0 g, 6.1 mmol) portionwise with stirring. After stirring at room temperature for 3 hours, the reaction was heated at 80° C. for 18 h, then cooled in an ice bath, poured onto ice (70 g), washed with ether, and concentrated in vacuo. The residues were treated with isopropanol giving a white solid which was filtered and dried to give 1-chloro-5-isoquinolinesulphonic acid (1.16 g, 4.77 mmol).
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Synthesis routes and methods II

Procedure details

1-chloroisoquinoline is dropwise added to 2 to 20, preferably 3 to 10, equivalent of forming sulfuric acid while cooling with ice to carry out a reaction at 10° to 120° C., preferably at 20° to 100° C., for 4 to 24 hours. The reaction solution is poured on ice water to obtain a crystal of 1-chloro-5-isoquinolinesulfonic acid.
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Synthesis routes and methods III

Procedure details

145 g of 1-Chloroisoquinoline was dropwise added to 500 g of 60% fuming sulfuric acid while cooling with ice. Then, the temperature was elevated to 80° C. and the reaction was effected while stirring for 18 hours. The obtained reaction mixture was added to 1 kg of ice water, followed by stirring for 2 hours at 5° C. to precipitate crystals. The thus obtained crystals were separated by filtration, washed with 100 ml of methanol and then with 100 ml of ether, and dried under reduced pressure to obtain 126 g of 1-chloro-5-isoquinolinesulfonic acid. The compound was analyzed to give the following data.
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145 g
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ice water
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1 kg
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